1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazole carboxylic acids, which have been extensively studied for their potential pharmacological applications. This compound is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol .
Preparation Methods
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods:
Condensation of 4-formylpyrazole and cyclobutanone: This method involves the reaction of 4-formylpyrazole with cyclobutanone under specific conditions to form the desired compound.
Cyclocondensation of α-keto acids and hydrazine: This method involves the reaction of α-keto acids with hydrazine to form the pyrazole ring, followed by further reactions to introduce the cyclobutyl group.
Oxidation of 4-cyclobutylpyrazole-3-carbaldehyde: This method involves the oxidation of 4-cyclobutylpyrazole-3-carbaldehyde to form this compound.
Chemical Reactions Analysis
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to form reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid has a broad range of applications in scientific research:
Drug Design: The compound is used as a scaffold for the development of new drugs due to its potential biological activities.
Therapeutic Development: It has shown promising biological activities, including anticancer, anti-inflammatory, and antidiabetic effects.
Agricultural Research: The compound is used in the development of new agrochemicals and pesticides.
Mechanism of Action
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms:
Anticancer Activity: The compound inhibits the growth of various cancer cell lines such as breast, prostate, and lung cancer cells.
Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B.
Antidiabetic Effects: The compound reduces blood glucose levels and improves insulin sensitivity in animal models of diabetes.
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
1H-Pyrazole-4-carboxylic acid: This compound is similar in structure but lacks the cyclobutyl group, which may affect its biological activities.
4-Pyrazolecarboxylic acid: Another similar compound that is used in various chemical syntheses and has different biological properties.
The uniqueness of this compound lies in its cyclobutyl group, which imparts specific chemical and biological properties that are not present in other similar compounds.
Biological Activity
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (CBPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₈H₁₀N₂O₂
- Molecular Weight: 166.18 g/mol
- IUPAC Name: this compound
- CAS Number: 1349718-35-9
The structure of CBPCA features a pyrazole ring with a cyclobutyl group at the first position and a carboxylic acid functional group at the fourth position, contributing to its reactivity and biological activity.
Research indicates that CBPCA exerts its biological effects through several mechanisms:
1. Anticancer Activity:
CBPCA has shown potential in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancers. The compound appears to interfere with cellular proliferation pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.
2. Anti-inflammatory Effects:
The compound has demonstrated the ability to suppress pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses. This suggests its potential use in treating inflammatory diseases.
3. Antidiabetic Effects:
In animal models, CBPCA has been reported to lower blood glucose levels and enhance insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits growth in breast, prostate, and lung cancer cell lines | |
Anti-inflammatory | Suppresses pro-inflammatory cytokines; inhibits NF-kB activation | |
Antidiabetic | Reduces blood glucose levels; improves insulin sensitivity |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of CBPCA, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific cancer types. Further analysis revealed that CBPCA induced apoptosis through caspase activation pathways.
Case Study: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory effects of CBPCA using a carrageenan-induced paw edema model in rats. The treated group exhibited significantly reduced swelling compared to controls, supporting its potential as an anti-inflammatory agent. Histological evaluations confirmed minimal tissue damage, indicating safety alongside efficacy.
Potential Applications
Given its diverse biological activities, CBPCA holds promise for various therapeutic applications:
- Cancer Therapy: As a potential lead compound for developing new anticancer drugs.
- Anti-inflammatory Medications: For managing chronic inflammatory conditions.
- Diabetes Management: As an adjunct therapy for improving glycemic control.
Properties
IUPAC Name |
1-cyclobutylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDUABHUDEMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266220 | |
Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-35-9 | |
Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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